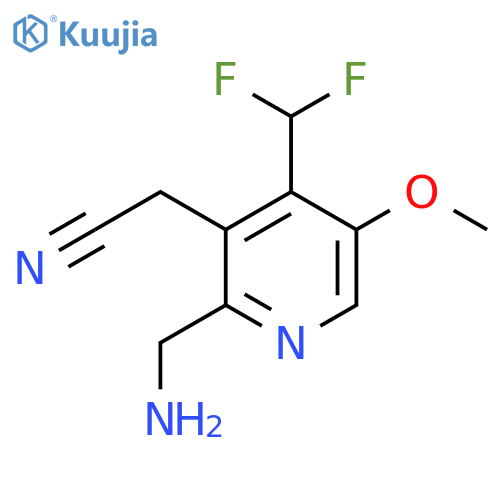

Cas no 1361818-99-6 (2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile)

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile

-

- インチ: 1S/C10H11F2N3O/c1-16-8-5-15-7(4-14)6(2-3-13)9(8)10(11)12/h5,10H,2,4,14H2,1H3

- InChIKey: POUMNSPFMKRBOK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(CN)C=1CC#N)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 71.9

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001103-1g |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile |

1361818-99-6 | 97% | 1g |

$1,747.20 | 2022-04-02 | |

| Alichem | A022001103-500mg |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile |

1361818-99-6 | 97% | 500mg |

$1,009.40 | 2022-04-02 |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrileに関する追加情報

Introduction to 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361818-99-6)

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile, identified by its CAS number 1361818-99-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its versatility in drug design and development. The presence of multiple functional groups, including an aminomethyl side chain, a difluoromethyl substituent, and a methoxy group, along with the terminal acetonitrile moiety, makes this molecule a promising candidate for further exploration in synthetic chemistry and bioactivity studies.

The aminomethyl group at the 2-position of the pyridine ring introduces a nucleophilic center, which can be readily modified through various chemical reactions such as coupling or condensation processes. This feature is particularly useful in medicinal chemistry for the development of bioconjugates or for linking the compound to other pharmacophores. The difluoromethyl group at the 4-position is a well-documented pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. Its electron-withdrawing nature can also influence the electronic properties of the molecule, potentially affecting its interactions with biological targets.

The methoxy group at the 5-position adds another layer of functional diversity, allowing for further derivatization and modulation of pharmacological properties. Additionally, the acetonitrile moiety at the 3-position provides a polar handle that can improve solubility and facilitate interactions with biological systems. These structural features collectively make 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361818-99-6) a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring pyridine derivatives as potential drug candidates due to their broad spectrum of biological activities. For instance, studies have shown that pyridine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile may contribute to its ability to interact with various biological targets, making it a valuable intermediate in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The aminomethyl group can be used to link this compound to other molecules that target specific kinases, while the difluoromethyl and methoxy groups may enhance binding affinity and selectivity. Furthermore, the acetonitrile group can serve as a pharmacophore for further optimization.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies have been performed using 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361818-99-6) as a scaffold to predict its interactions with various protein targets. These studies have revealed potential binding modes that could be exploited for therapeutic intervention.

Another area of interest is the use of this compound in designing small-molecule probes for biochemical assays. The presence of multiple functional groups allows for easy modification through techniques such as click chemistry or biocatalysis, enabling researchers to develop sensitive and specific probes for studying biological pathways.

The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361818-99-6) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the aminomethyl group, protection-deprotection strategies to handle the reactive sites, and fluorination techniques to incorporate the difluoromethyl moiety. Advances in synthetic methodologies have made it possible to produce this compound on scales suitable for preclinical studies.

In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361818-99-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel drugs targeting various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

1361818-99-6 (2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-acetonitrile) 関連製品

- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)

- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)

- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)

- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 100-86-7(2-Methyl-1-phenyl-2-propanol)